Cas no 877-42-9 (6-Bromo-2-methylquinoline)

6-Bromo-2-methylquinoline structure
6-Bromo-2-methylquinoline structure
Product Name:6-Bromo-2-methylquinoline
CAS-Nr.:877-42-9
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD00079724
CID:40170
PubChem ID:522885
Update Time:2024-10-26

6-Bromo-2-methylquinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Bromo-2-methylquinoline
    • 2-Methyl-6-bromoquinoline
    • 6-Bromoquinaldine
    • 6-Brom-2-methyl-chinolin
    • 6-bromo-2-methyl-quinoline
    • 6-bromo-2-quinaldine
    • 6-bromochinaldine
    • Quinaldine,6-bromo- (6CI,7CI,8CI)
    • Quinoline, 6-bromo-2-methyl-
    • zlchem 926
    • PubChem5882
    • KSC494E7L
    • 6-Bromo-2-methylquinoline #
    • ZLD0390
    • 6-Bromoquinaldine;6-Bromoquinaidine
    • SBB062910
    • WT1943
    • HT1062
    • AB03064
    • 6-Bromo-2-methylquinoline (ACI)
    • Quinaldine, 6-bromo- (6CI, 7CI, 8CI)
    • EN300-104966
    • CS-W004107
    • J-518341
    • MFCD00079724
    • 877-42-9
    • DB-011846
    • AKOS007930454
    • DTXSID80335100
    • AC-25230
    • Z1269215995
    • SCHEMBL935575
    • PS-7836
    • 6-Bromo-2-methylquinoline, 97%
    • DS-1445
    • NS00125394
    • B3039
    • SY017380
    • MDL: MFCD00079724
    • Inchi: 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
    • InChI-Schlüssel: SQRYQSKJZVQJAY-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2C(N=C(C)C=C2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 220.98400
  • Monoisotopenmasse: 220.984
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topologische Polaroberfläche: 12.9
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.488
  • Schmelzpunkt: 102.0 to 106.0 deg-C
  • Siedepunkt: 299.7°C at 760 mmHg
  • Flammpunkt: 135℃
  • Brechungsindex: 1.654
  • PSA: 12.89000
  • LogP: 3.30570
  • Löslichkeit: Nicht bestimmt

6-Bromo-2-methylquinoline Sicherheitsinformationen

6-Bromo-2-methylquinoline Zolldaten

  • HS-CODE:2933499090
  • Zolldaten:

    China Zollkodex:

    2933499090

    Übersicht:

    2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

6-Bromo-2-methylquinoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3039-25g
6-Bromo-2-methylquinoline
877-42-9 98.0%(GC&T)
25g
¥2400.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3039-5g
6-Bromo-2-methylquinoline
877-42-9 98.0%(GC&T)
5g
¥560.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B816A-25g
6-Bromo-2-methylquinoline
877-42-9 99%
25g
¥538.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B816A-5g
6-Bromo-2-methylquinoline
877-42-9 99%
5g
¥121.0 2022-05-30
Fluorochem
002521-1g
6-Bromoquinaldine
877-42-9 98%
1g
£10.00 2022-03-01
Fluorochem
002521-5g
6-Bromoquinaldine
877-42-9 98%
5g
£24.00 2022-03-01
Fluorochem
002521-10g
6-Bromoquinaldine
877-42-9 98%
10g
£40.00 2022-03-01
Fluorochem
002521-25g
6-Bromoquinaldine
877-42-9 98%
25g
£65.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136505-25g
6-Bromo-2-methylquinoline
877-42-9 ≥98.0%(GC)
25g
¥360.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136505-5g
6-Bromo-2-methylquinoline
877-42-9 ≥98.0%(GC)
5g
¥144.90 2023-09-04

6-Bromo-2-methylquinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
Referenz
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; et al, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
Referenz
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ;  22 h, 150 °C
Referenz
Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles
Kojima, Masahiro; et al, Angewandte Chemie, 2016, 55(40), 12224-12227

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  0.5 h, 100 °C
1.2 Reagents: Potassium ,  Iodine Solvents: Toluene
1.3 Solvents: Toluene ;  1 h, 100 °C; 6 h, 100 °C; 100 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  basified
Referenz
A Convenient Organic-Inorganic Hybrid Approach Toward Highly Stable Squaraine Dyes with Reduced H-Aggregation
Yan, Zhengquan; et al, Advanced Functional Materials, 2012, 22(2), 345-352

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  10 min
Referenz
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iron ;  2 h, reflux
Referenz
Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives
Ramesh, Chintakunta; et al, Tetrahedron Letters, 2010, 51(40), 5234-5237

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium peroxoborate Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
Referenz
Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents
Jo, Woohyun; et al, Angewandte Chemie, 2016, 55(33), 9690-9694

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Titania Solvents: Ethanol ;  5 min; 72 h, rt
Referenz
Preparation of 2-alkylquinolines by TiO2-photocatalyzed reaction of arylamines in alcohols
Matsui, Masaki; et al, Shikizai Kyokaishi, 2002, 75(7), 319-323

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ;  20 h, 140 °C
Referenz
Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes
Li, Jie; et al, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Referenz
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid ;  12 min
Referenz
Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid
Sivaprasad, Ganesabaskaran; et al, Tetrahedron Letters, 2006, 47(11), 1783-1785

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0.5 h, 100 °C
1.2 Catalysts: Iodine ,  Potassium iodide Solvents: Toluene ;  1 h, 100 °C; 6 h, 100 °C; 100 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  basified, rt
Referenz
Near-Infrared Absorbing Squaraine Dyes for Solar Cells: Relationship between Architecture and Performance
Yan, Zhengquan; et al, Journal of Physical Chemistry C, 2012, 116(16), 8894-8900

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  Ruthenium(2+), tris(1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, hexafluorophosph… Solvents: Acetonitrile ,  Water ;  12 h, rt
Referenz
Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions
Su, Long-Long; et al, Organic Letters, 2022, 24(5), 1180-1185

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt → 100 °C; 20 min, 100 °C
1.2 Catalysts: Hydrochloric acid Solvents: Toluene ;  3 h, 100 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 7 - 8, rt
Referenz
Synthesis of styrylquinoline derivatives and evaluation of their antitumor activities
Wang, Ming; et al, Jingxi Huagong, 2015, 32(10), 1132-1136

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Acetic acid ;  3 - 4 h, 25 °C; 3.5 - 4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
High throughput one pot synthesis of 2-methylquinolines
Chandrashekarappa, Kiran Kumar H.; et al, Tetrahedron Letters, 2013, 54(11), 1368-1370

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butyl methyl ether ;  rt; 3 h, 80 °C
Referenz
Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents
Han, Sangil; et al, Angewandte Chemie, 2018, 57(39), 12737-12740

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ;  5 h, reflux
1.2 Reagents: Potassium carbonate ;  neutralized
Referenz
The peculiar reaction of 2-arylazo-1-vinylpyrroles with trifluoroacetic acid: a novel synthesis of 2-methylquinolines
Schmidt, Elena Yu.; et al, Tetrahedron, 2009, 65(25), 4855-4858

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) ,  Chromium iron oxide (Cr2FeO4) ,  Titania Solvents: Water ;  6 - 24 h, 25 °C
Referenz
Photocatalytic tandem reaction of primary alcohols with arylamines in the synthesis of amides and alkylquinolines in the presence of a heterogeneous Fe(CrO2)2-TiO2/X system under aerobic conditions
Makhmutov, A. R., Russian Chemical Bulletin, 2019, 68(1), 68-73

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Dimethylzinc ,  Lithium tert-butoxide Solvents: Toluene ;  3 h, 120 °C
Referenz
ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism
Jo, Woohyun; et al, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ;  5 h, reflux
1.2 Reagents: Potassium carbonate ;  neutralized
Referenz
The peculiar reaction of 2-arylazo-1-vinylpyrroles with trifluoroacetic acid: a novel synthesis of 2-methylquinolines
Schmidt, Elena Yu.; et al, Tetrahedron, 2009, 65(25), 4855-4858

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Catalysts: Rhodium(2+), tris(acetonitrile)[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Isopropanol ;  12 h, 140 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified, cooled
Referenz
Rhodium-Catalyzed C-H Annulation of Free Anilines with Vinylene Carbonate as a Bifunctional Synthon
Nan, Jiang ; et al, Organic Letters, 2021, 23(22), 8910-8915

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium ,  Palladium chloride Solvents: Acetonitrile ;  24 h, 80 °C
Referenz
Assembly of Substituted 2-Alkylquinolines by a Sequential Palladium-Catalyzed C-N and C-C Bond Formation
Matsubara, Yoshio; et al, Angewandte Chemie, 2011, 50(33), 7670-7673

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Referenz
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

6-Bromo-2-methylquinoline Raw materials

6-Bromo-2-methylquinoline Preparation Products

6-Bromo-2-methylquinoline Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:877-42-9)6-Bromo-2-methylquinoline
Bestellnummer:A26306
Bestandsstatus:in Stock
Menge:100g/500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:02
Preis ($):237.0/945.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:877-42-9)6-Bromo-2-methylquinoline
A26306
Reinheit:99%/99%
Menge:100g/500g
Preis ($):237.0/945.0
Email